1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide, also known as OC-2, is a small molecule that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and protein tyrosine phosphatase 1B (PTP1B). It has also been shown to activate the transcription factor nuclear factor kappa B (NF-κB).
Biochemical and physiological effects:
1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandin E2 (PGE2), which is a mediator of inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a useful tool for studying biological processes. However, one of the limitations of using 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action. Understanding how 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide interacts with its targets can provide insight into its biological activities and potential therapeutic uses. Another direction is to explore its potential as a drug candidate. 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide has shown promise as a potential anti-cancer and anti-viral agent, and further studies are needed to evaluate its safety and efficacy in humans. Finally, future studies could focus on developing new derivatives of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide with improved potency and selectivity for specific targets.
Scientific Research Applications
1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. It has also been used as a probe to study the structure and function of proteins.
properties
IUPAC Name |
1-(2-oxochromen-6-yl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c16-15(19)10-5-7-17(8-6-10)23(20,21)12-2-3-13-11(9-12)1-4-14(18)22-13/h1-4,9-10H,5-8H2,(H2,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOZOGFMQQXECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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